molecular formula C20H26N2O3S B2492993 4-ethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide CAS No. 955611-47-9

4-ethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide

Cat. No. B2492993
CAS RN: 955611-47-9
M. Wt: 374.5
InChI Key: NMUQJHGHYLFOQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The research into tetrahydroquinoline derivatives and benzenesulfonamide compounds has been extensive due to their potential applications in medicinal chemistry, including their roles as adrenergic receptor agonists and their involvement in various biological activities.

Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives incorporating a benzenesulfonamide moiety, as seen in the work by Parmee et al. (2000), involves strategic modifications to the core structure to enhance biological activity, specifically targeting human beta3 adrenergic receptors (Parmee et al., 2000).

Molecular Structure Analysis

The analysis of molecular structure, especially using X-ray crystallography, provides insights into the spatial arrangement and electronic environment of molecules, which is crucial for understanding their reactivity and interaction with biological targets. For instance, the structural analysis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide highlights the importance of molecular geometry in its biological activity (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving tetrahydroquinoline and benzenesulfonamide derivatives are foundational in medicinal chemistry for the development of therapeutics. The Heck-mediated synthesis approach for constructing complex molecules, including naphtho[2,1f]isoquinolines, showcases the versatility of these compounds in organic synthesis (Pampín et al., 2003).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are directly influenced by the molecular structure. Detailed structural studies, including spectroscopic and crystallographic analyses, help in elucidating these properties, which are essential for drug formulation and design.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and interactions with biological molecules, are crucial for the development of pharmaceutical agents. Investigations into the synthesis, characterization, and antimicrobial study of novel benzenesulfonamide derivatives, as discussed by Vanparia et al. (2010), contribute to our understanding of these compounds' chemical behavior and potential as therapeutic agents (Vanparia et al., 2010).

Mechanism of Action

The mechanism of action describes how the compound interacts with biological systems. This is particularly relevant for drugs and can involve binding to specific proteins or other biomolecules .

Safety and Hazards

The safety and hazards associated with a compound are typically determined through laboratory testing. This can include testing for toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve further optimization of the synthesis process, exploration of new reactions, or investigation of potential applications of the compound .

properties

IUPAC Name

4-ethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-3-25-18-7-9-19(10-8-18)26(23,24)21-13-12-16-6-11-20-17(15-16)5-4-14-22(20)2/h6-11,15,21H,3-5,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUQJHGHYLFOQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC3=C(C=C2)N(CCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.